![molecular formula C21H19N5O2S B2500252 N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896296-16-5](/img/structure/B2500252.png)

N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

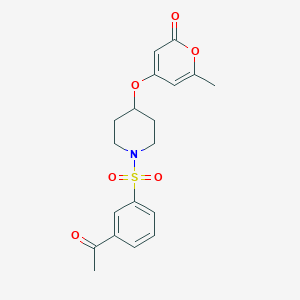

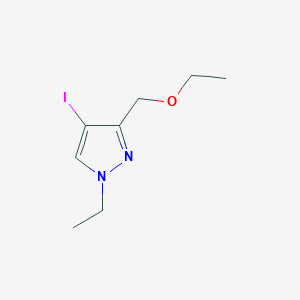

Description

Synthesis Analysis

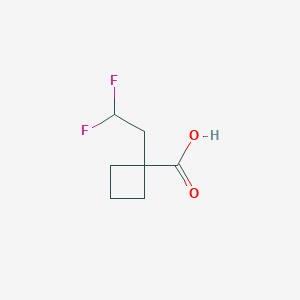

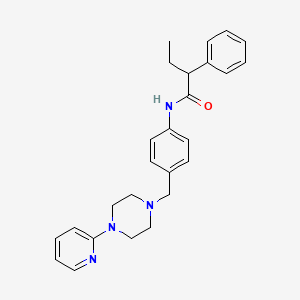

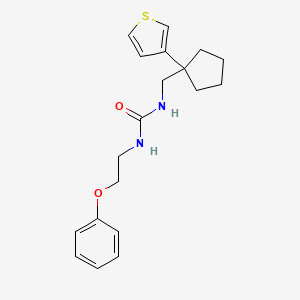

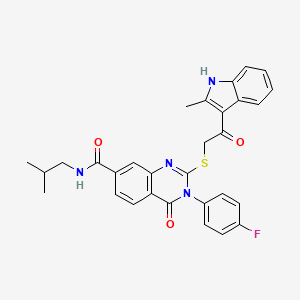

The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, as reported in the literature, involves the use of 1H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds . Although the specific compound "N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is not directly mentioned, the methods used for the synthesis of similar triazole derivatives could be applicable. The synthesis process typically includes the formation of the triazole ring followed by the introduction of the sulfanylacetamide group. The derivatives synthesized in this study were evaluated for their cytotoxicity and antiviral activities, suggesting a potential pharmacological interest in these compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The confirmation of the molecular structure is typically achieved through spectroscopic methods such as 1H NMR and IR spectroscopy. These techniques provide information about the functional groups present and the overall framework of the molecule. Elemental analysis further confirms the composition of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be inferred from their functional groups. The triazole ring itself can participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of nitrogen atoms. The sulfanylacetamide group attached to the triazole ring could also undergo reactions typical for thioamides, such as acylation and alkylation. These reactions can be utilized to further modify the structure and potentially alter the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" would likely include its solubility in various solvents, melting point, and stability under different conditions. These properties are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical formulations. The antiviral study mentioned provides a glimpse into the biological relevance of similar compounds, indicating that some derivatives can reduce viral replication, which could correlate with their physical and chemical properties .

Case Studies and Applications

The antiviral and virucidal activities of the synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were assessed against human adenovirus type 5 and ECHO-9 virus. The study found that some of the derivatives have the potential to reduce viral replication, which is a significant finding for the development of new antiviral agents. The cytotoxicity of these compounds was also evaluated towards HEK-293 and GMK cells, which is crucial for determining their safety profile. These case studies highlight the potential therapeutic applications of triazole derivatives in the treatment of viral infections .

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of 1,2,4-triazole and pyrazole compounds exhibit promising anticancer effects. Studies on various analogs, including compounds similar to N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reveal their potential as potent inhibitors against specific cancer cell lines. For instance, modifications to the acetamide group in PI3K inhibitors have shown remarkable anticancer effects with reduced toxicity, indicating potential applications in cancer treatment (Xiao-meng Wang et al., 2015). Computational and pharmacological evaluations of novel heterocyclic derivatives have also highlighted their tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing a broad spectrum of potential therapeutic applications (M. Faheem, 2018).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of triazole and acetamide derivatives. Synthesized compounds have been screened for in vitro antibacterial, antifungal, and anti-tuberculosis activity, suggesting their utility in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011). This aligns with the continuous search for effective drugs to combat a variety of microbial threats.

Enzyme Inhibitory Activities

Compounds structurally related to N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been explored for their enzyme inhibitory activities. For example, studies have demonstrated the inhibition potential against enzymes like carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating potential applications in treating diseases related to enzyme dysfunction (N. Virk et al., 2018).

Synthesis and Characterization

The synthesis and characterization of related compounds have provided insights into developing new chemical entities with potential scientific applications. Research into the synthesis of β-lactam antibiotics intermediates and gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds highlights the diverse chemical manipulations possible, which can lead to novel drug formulations and materials with specific biological activities (G. Cainelli et al., 1998; Afnan H. Ghani et al., 2022).

properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-28-18-11-7-10-17(14-18)22-19(27)15-29-21-24-23-20(16-8-3-2-4-9-16)26(21)25-12-5-6-13-25/h2-14H,15H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWCTDTVGFIXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2500176.png)

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)